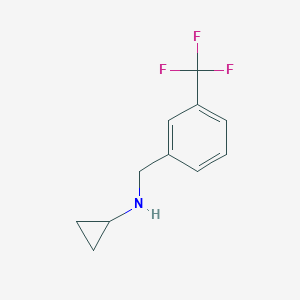

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine, also known as CTB, is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications. CTB belongs to the class of cyclopropylamines, which have been studied for their diverse biological activities.

科学的研究の応用

Synthesis of Spirocyclic and Heterocyclic Compounds

Cyclopropyl-containing amines are utilized in the synthesis of spirocyclic and heterocyclic compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, through one-pot three-component reactions. These reactions involve intramolecular [3 + 2]-cycloaddition of an azomethine ylide generated in situ onto a cyclopropene, showcasing the utility of cyclopropyl groups in constructing complex molecular architectures with potential anticancer activity (Filatov et al., 2017).

N-cyclopropylation of Heterocycles

The N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagents represents another significant application, highlighting the ability to introduce cyclopropyl groups onto nitrogen atoms of heterocycles. This method is particularly relevant in medicinal chemistry, given the structural importance of cyclopropanes and their derivatives in drug molecules (Gagnon et al., 2007).

Activation and Transformation of Cyclopropenes

Cyclopropenes undergo activation and transformation in the presence of transition metal catalysts, yielding a variety of functionalized products. The ring-opening reactions of cyclopropenes are key steps in synthesizing diverse heterocycles and carbocycles, demonstrating the cyclopropyl group's versatility in organic synthesis (Archambeau et al., 2015).

Enantioselective Synthesis

Cyclopropyl-containing compounds are also central to enantioselective synthesis strategies. For instance, the enantioselective synthesis of trifluoromethyl cyclopropanes from olefins using Ru(ii)-Pheox catalysts showcases the ability to generate cyclopropane products with high diastereoselectivity and enantioselectivity, underscoring the importance of cyclopropyl groups in asymmetric synthesis (Kotozaki et al., 2018).

Cyclopropanation Reactions

Cyclopropanation of enals using benzyl chlorides is another application where cyclopropyl groups play a crucial role. This reaction allows for the formation of formyl cyclopropane derivatives, showcasing the cyclopropyl group's utility in constructing cyclopropane rings under mild conditions (Meazza et al., 2016).

特性

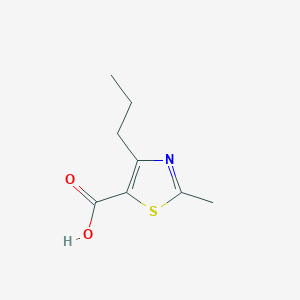

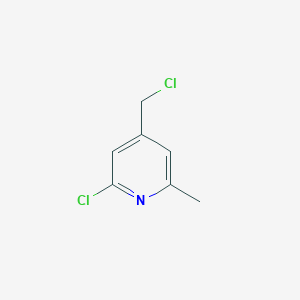

IUPAC Name |

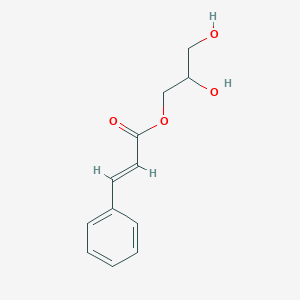

N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10/h1-3,6,10,15H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMAZSZEDRDSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588238 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine | |

CAS RN |

16065-24-0 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)